molecular formula C12H11ClN2O B114638 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine CAS No. 142245-40-7

4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine

Cat. No. B114638
M. Wt: 234.68 g/mol
InChI Key: DBDYYRJBRKKKGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another study reported the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic and analytical techniques. For example, the structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) was confirmed using single crystal X-ray diffraction data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For example, the synthesized ionic liquids exhibit thermal stability up to 175 °C .

Scientific Research Applications

Synthesis and Process Research

  • In the synthesis of anticancer drugs like dasatinib, derivatives of pyrimidine, such as 4,6-Dichloro-2-methylpyrimidine, are used as intermediates. The synthesis involves steps like cyclization and chlorination, with specific conditions optimizing yield and efficiency (Guo Lei-ming, 2012).

Antiviral Activity

  • Certain derivatives of pyrimidine have shown antiviral properties, particularly against retroviruses. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture (D. Hocková et al., 2003).

Chemical Reactions and Synthesis

  • Reactions involving pyrimidine derivatives, such as 4-substituted 2, 6-dimethylpyrimidine 1-oxides, have been studied for their applications in chemical synthesis. These reactions may lead to various derivatives with potential pharmaceutical applications (T. Sakamoto et al., 1983).

Purine Studies and Amplifiers

  • Pyrimidine derivatives have been synthesized for use as amplifiers in treatments against E. coli, showcasing their potential in antibacterial applications (D. J. Brown et al., 1972).

Non-covalent Interactions

  • Research has also focused on non-covalent interactions in pyrimidine derivatives. These studies are crucial for understanding molecular interactions and structural characteristics, which have implications in drug design and development (Yu Zhang et al., 2018).

Safety And Hazards

The safety and hazards associated with similar compounds have been reported. For instance, 4-Methoxybenzyl alcohol, a related compound, should be stored in a cool, dry condition in a well-sealed container. It is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides .

Future Directions

The future directions for the study of “4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine” could involve further exploration of its synthesis, characterization, and potential applications. The development of new types of ionic liquids, which are still the subject of intense interest and research due to their unique properties, could also be a promising direction .

properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-7-11(13)15-12(14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDYYRJBRKKKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572241
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine

CAS RN

142245-40-7
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.5 g of 4-hydroxy-2-(4-methoxyphenyl)-6-methylpyrimidine prepared in reference example 1 (3) was added to 30 ml of phosphorus oxychloride, and the mixture was refluxed with stirring for 30 minutes. The reaction mixture was cooled and poured into diluted ammonia solution and the precipitated crystals were filtered off. The crystals were dissolved in chloroform. After the chloroform layer was washed twice with water, it was dried with anhydrous magnesium sulfate and was evaporated in vacuo. The residue was crystallized with n-hexane and filtered off. Whereby 5.1 g of crystals was obtained. Melting point is 80° to 81° C.
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6.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Negoro, Y Yonetoku, T Maruyama, S Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
Through preparation and examination of a series of novel 4-amino-2-phenylpyrimidine derivatives as agonists for GPR119, we identified 2-(4-bromophenyl)-6-methyl-N-[2-(1-…
Number of citations: 21 www.sciencedirect.com

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